molecular formula C10H11F2N B12940733 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12940733
M. Wt: 183.20 g/mol
InChI Key: HCEFWCQTHFNDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps :

    Starting Material: The synthesis begins with 8-bromo-5,6-difluoro-2-methylquinoline.

    Reaction Solvent: The starting material is added to a reaction solvent and heated with stirring until dissolved.

    Catalyst Addition: Anhydrous sodium acetate and a catalyst are added to the solution.

    Hydrogenation: Hydrogen is introduced for the reaction after nitrogen replacement.

    Filtration and Evaporation: The reaction mixture is filtered, and the solvent is evaporated to obtain a crude product.

    Purification: The crude product is dissolved, extracted, separated, dried, and evaporated to remove the solvent, yielding the refined product.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions and the use of high-performance liquid chromatography for detection and purification .

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of corresponding quinoline derivatives.

    Reduction: Formation of fully reduced tetrahydroisoquinoline derivatives.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Uniqueness: 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and bioactivity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

5,6-difluoro-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C10H11F2N/c1-13-5-4-8-7(6-13)2-3-9(11)10(8)12/h2-3H,4-6H2,1H3

InChI Key

HCEFWCQTHFNDFS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.